4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Overview
Description
4-Chloro-3-ethoxycarbonylphenylisothiocyanate is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of phenyl isothiocyanate and is characterized by the presence of a chloro group, an ethoxycarbonyl group, and an isothiocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-ethoxycarbonylphenylamine with thiophosgene in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of thiophosgene to the amine compound under controlled conditions to ensure safety and maximize yield. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
4-Chloro-3-ethoxycarbonylphenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxycarbonylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in cyclization reactions, forming stable heterocyclic structures that can interact with biological targets.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the chloro and ethoxycarbonyl groups.
4-Chloro-3-methylphenylisothiocyanate: Contains a methyl group instead of an ethoxycarbonyl group.
4-Chloro-3-trifluoromethylphenylisothiocyanate: Contains a trifluoromethyl group instead of an ethoxycarbonyl group.
Uniqueness: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate is unique due to the presence of both chloro and ethoxycarbonyl groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with biological targets, making it a valuable reagent in various research applications.
Properties
IUPAC Name |
ethyl 2-chloro-5-isothiocyanatobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNFPMNERQSOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N=C=S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653438 | |
Record name | Ethyl 2-chloro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104799-05-5 | |
Record name | Ethyl 2-chloro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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